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molecular formula C10H12BrNO2 B8654926 methyl N-[(3-bromophenyl)methyl]glycinate

methyl N-[(3-bromophenyl)methyl]glycinate

Cat. No. B8654926
M. Wt: 258.11 g/mol
InChI Key: ALMRVUCONOTLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05179085

Procedure details

A solution of 3-bromobenzylbromide (4.3 g, 17.2 mmol) in methanol (25 ml) and triethylamine (5 ml) is treated with glycine methyl ester hydrochloride (4.3 g, 34.4 mmol) and heated to reflux for 18 hours. The solvent is removed in vacuo and the residue chromatographed over silica gel (0-2% methanol in ethyl acetate as eluant) to give 1.62 g of a yellow oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]Br.Cl.[CH3:11][O:12][C:13](=[O:16])[CH2:14][NH2:15]>CO.C(N(CC)CC)C>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][NH:15][CH2:14][C:13]([O:12][CH3:11])=[O:16])[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC=1C=C(CBr)C=CC1
Name
Quantity
4.3 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed over silica gel (0-2% methanol in ethyl acetate as eluant)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CNCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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